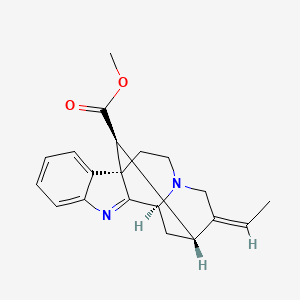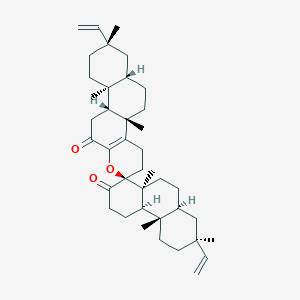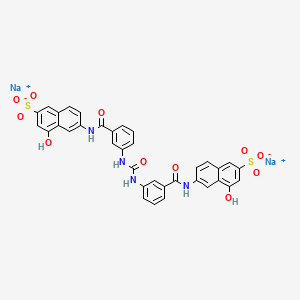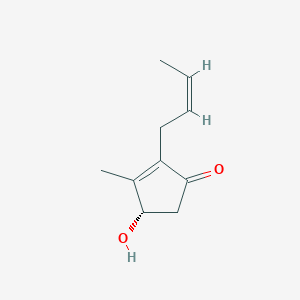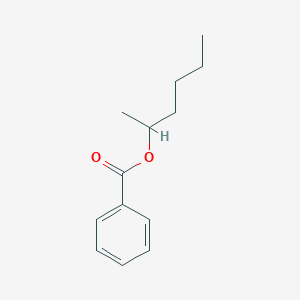
Azadiradione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azadiradione is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by oxo groups at positions 3 and 16, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antimycobacterial and anti-inflammatory activities. It has a role as a plant metabolite, an antimycobacterial drug and an anti-inflammatory agent. It is a limonoid, a tetracyclic triterpenoid, an acetate ester, a cyclic terpene ketone and a member of furans.
Scientific Research Applications
Cytoprotective and Anti-secretory Effects
Azadiradione, isolated from Azadirachta indica (neem), has been studied for its potential in treating gastric ulcers. Singh et al. (2015) in their research published in Phytotherapy Research, found that this compound exhibited potent antiulcer activity. It works through the inhibition of H+ K+-ATPase activity, demonstrating both cytoprotective and antisecretory effects, suggesting its value in future treatments for peptic ulceration (Singh et al., 2015).
Anti-nociceptive and Anti-inflammatory Activities
A 2013 study by Ilango et al., published in Natural Product Research, investigated the anti-nociceptive and anti-inflammatory activities of this compound. This study found significant anti-nociceptive and anti-inflammatory activities in this compound, supporting its traditional use for wound, burns, and injury treatment by tribal people (Ilango et al., 2013).
Insect Growth Inhibition
Lee et al. (1988), in their study published in Phytochemistry, identified the insect growth inhibitory effects of this compound. They found that this compound showed significant activity against Heliothis virescens, suggesting its potential as a natural insecticide (Lee et al., 1988).
Quantification in Plant Extracts
A study by Rangiah et al. (2016) in Analytical Methods developed a method for quantifying this compound in neem extracts. This methodology is essential for determining the specific compounds responsible for neem's insecticidal activity and has applications in modern agrochemical research (Rangiah et al., 2016).
Potential in Neurodegenerative Disease Treatment
Nelson et al. (2016), in their study published in Oncotarget, found that this compound ameliorates toxicity due to protein aggregation in cell and fly models of polyglutamine expansion diseases, including Huntington's disease and spinocerebellar ataxias. This is correlated with the activation of heat shock factor 1 function and expression of its target protein chaperone genes, suggesting this compound's potential in treating neurodegenerative diseases (Nelson et al., 2016).
Properties
Molecular Formula |
C28H34O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1 |
InChI Key |
KWAMDQVQFVBEAU-HMWIRDDCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Synonyms |
azadiradione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



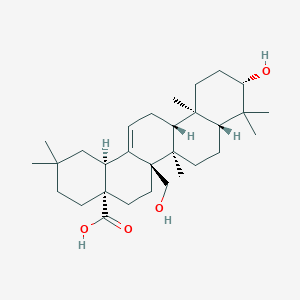
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
